Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic22,42-(4,6,6'-trihydroxy-5-((tricyclo(3.3.1.13,7)dec-2-ylamino)methyl)(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))-
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Overview
Description
The compound “Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic22,42-(4,6,6’-trihydroxy-5-((tricyclo(33113,7)dec-2-ylamino)methyl)(1,1’-biphenyl)-3’,2-diyl) deriv, (2(2R),4(2S))-” is a highly complex organic molecule This compound features multiple functional groups, including carboxylic acids, esters, amides, phenols, and chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Protection and Deprotection Steps: Protecting groups like benzyl or tert-butyl esters may be used to protect reactive functional groups during intermediate steps.
Coupling Reactions: Peptide coupling reagents such as EDCI or DCC may be used to form amide bonds.
Oxidation and Reduction: Specific steps may require oxidation (using reagents like PCC or DMP) or reduction (using reagents like NaBH4 or LiAlH4).
Cyclization: Intramolecular cyclization reactions to form the cyclic ether structure.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and safety.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like HPLC or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Protein Interactions: Studied for its interactions with proteins and peptides.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Diagnostics: Used in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science:
Biotechnology: Used in biotechnological applications for protein engineering and synthetic biology.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar to other peptides with complex structures and multiple functional groups.
Phenolic Compounds: Shares similarities with other phenolic compounds in terms of reactivity and biological activity.
Chlorinated Aromatics: Similar to other chlorinated aromatic compounds in terms of substitution reactions.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and cyclic structures
Properties
CAS No. |
562105-48-0 |
---|---|
Molecular Formula |
C62H60Cl2N6O16 |
Molecular Weight |
1216.1 g/mol |
IUPAC Name |
(2R)-3-[4-[[(1R,13S,16S,17R,28R)-9-[(2-adamantylamino)methyl]-28-amino-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7,9,11,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]-3-chlorophenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C62H60Cl2N6O16/c1-83-61(81)52-37-24-43(72)38(25-66-50-34-14-29-13-30(16-34)17-35(50)15-29)55(74)48(37)36-20-31(8-10-42(36)71)51-58(77)70-53(59(78)69-52)54(73)32-9-12-45(40(64)21-32)86-47-23-33(49(65)57(76)68-51)22-46(56(47)75)85-44-11-7-28(18-39(44)63)19-41(60(79)80)67-62(82)84-26-27-5-3-2-4-6-27/h2-12,18,20-24,29-30,34-35,41,49-54,66,71-75H,13-17,19,25-26,65H2,1H3,(H,67,82)(H,68,76)(H,69,78)(H,70,77)(H,79,80)/t29?,30?,34?,35?,41-,49-,50?,51-,52+,53+,54-/m1/s1 |
InChI Key |
HUKRBPROWSJEFG-JYKLDEFJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C2=CC(=C(C(=C2C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)[C@H](C(=O)N4)N)OC7=C(C=C(C=C7)C[C@H](C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O)O)CNC9C1CC2CC(C1)CC9C2)O |
Canonical SMILES |
COC(=O)C1C2=CC(=C(C(=C2C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)C(C(=O)N4)N)OC7=C(C=C(C=C7)CC(C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O)O)CNC9C1CC2CC(C1)CC9C2)O |
Origin of Product |
United States |
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